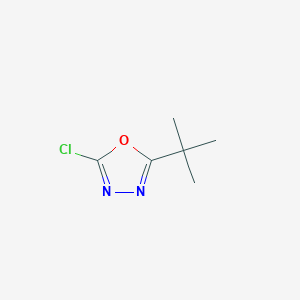

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole

Description

Properties

Molecular Formula |

C6H9ClN2O |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

2-tert-butyl-5-chloro-1,3,4-oxadiazole |

InChI |

InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 |

InChI Key |

YZCLFAUTFIRIID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole CAS number and properties

Executive Summary

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole (CAS: 1368393-27-4) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates and advanced agrochemicals. Characterized by the electron-deficient 1,3,4-oxadiazole core, the C5-chlorine atom exhibits exceptional reactivity toward Nucleophilic Aromatic Substitution (

Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 1368393-27-4 |

| IUPAC Name | 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole |

| Molecular Formula | |

| Molecular Weight | 160.60 g/mol |

| SMILES | CC(C)(C)C1=NN=C(Cl)O1 |

| Physical State | Low-melting solid or semi-solid oil (Ambient) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| Stability | Moisture sensitive; Hydrolyzes slowly to the oxadiazolone |

| Storage | Inert atmosphere ( |

Synthetic Pathways[4][5][6][7][8]

The synthesis of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole typically proceeds via the activation of pivalohydrazide, followed by cyclization and chlorination. The most robust industrial route involves the intermediate formation of 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.

Core Synthesis Workflow

-

Hydrazide Formation: Pivaloyl chloride is reacted with hydrazine hydrate to form pivalohydrazide.

-

Cyclization to Oxadiazolone: Pivalohydrazide reacts with a carbonyl source (Phosgene, Triphosgene, or CDI) to close the ring, yielding 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.

-

Chlorination: The oxadiazolone is treated with a chlorinating agent (Phosphorus oxychloride (

) or Phosphorus pentachloride (

Synthesis Diagram (Graphviz)

Caption: Step-wise synthesis from pivaloyl chloride to the target chloro-oxadiazole via the oxadiazolone intermediate.

Reactivity & Functionalization

The defining feature of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole is the lability of the C-Cl bond. The oxadiazole ring is electron-poor (π-deficient), which activates the chlorine atom toward Nucleophilic Aromatic Substitution (

Mechanism of Action ( )

Unlike standard phenyl chlorides, this heteroaryl chloride reacts under mild conditions.

-

Addition: The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer-like complex (negative charge delocalized onto ring nitrogens).

-

Elimination: The chloride ion is expelled, restoring aromaticity.

Key Transformations

-

Amination: Reaction with primary/secondary amines yields 2-amino-1,3,4-oxadiazoles (Bioactive scaffold).

-

Alkoxylation: Reaction with alcohols/phenols (with base) yields 2-alkoxy-1,3,4-oxadiazoles .

-

Thiolation: Reaction with thiols yields 2-thio-1,3,4-oxadiazoles .

Reactivity Diagram (Graphviz)

Caption: Divergent synthesis capabilities of the chloro-oxadiazole core via Nucleophilic Aromatic Substitution.

Applications in Drug Discovery[6][9]

The 2-(tert-butyl)-1,3,4-oxadiazole moiety acts as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[1]

-

GPCR Ligands: The tert-butyl group provides steric bulk often required for hydrophobic pocket filling in G-protein coupled receptors (e.g., Cannabinoid or S1P receptors).

-

Enzyme Inhibitors: Derivatives are explored as inhibitors of serine proteases, where the oxadiazole ring interacts with the catalytic triad.

-

Peptidomimetics: Used to constrain peptide backbones, mimicking

-turns.

Safety, Handling & Storage

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Eye Damage: Category 1.

-

Sensitization: Potential skin sensitizer.[2]

Protocol:

-

Moisture Control: The C-Cl bond is susceptible to hydrolysis. Always handle in a glovebox or under a positive pressure of dry Nitrogen/Argon.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly within a fume hood.

-

Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base only if necessary and safe.

-

Storage: Store at 2–8°C . Container must be tightly sealed to prevent hydrolysis to the inactive oxadiazolone.

References

-

ChemScene . 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole Product Data. Retrieved from

-

National Institutes of Health (NIH) . Synthesis and Biological Activity of 1,3,4-Oxadiazoles. PubChem.[3][4] Retrieved from

-

Organic Chemistry Portal . Synthesis of 1,3,4-oxadiazoles. Retrieved from

-

Fisher Scientific . Safety Data Sheet: 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (Analogous Hazard Data). Retrieved from

Sources

Technical Guide: Reactivity & Synthesis of 2-Chloro-1,3,4-Oxadiazole Derivatives

The following technical guide details the reactivity, synthesis, and application of 2-chloro-1,3,4-oxadiazole derivatives.

Executive Summary: The "Pseudo-Acid Chloride" of Heterocycles

The 2-chloro-1,3,4-oxadiazole scaffold represents a highly electrophilic heterocyclic motif. Unlike its 1,3-azole counterparts (oxazole/thiazole), the 1,3,4-oxadiazole ring is significantly electron-deficient due to the presence of two pyridine-like nitrogen atoms and an inductive oxygen atom.[1] Consequently, the C2-chlorine atom functions kinetically more like an acid chloride than a standard aryl chloride.

Key Technical Insight:

While 2-chloro-1,3,4-oxadiazoles are potent electrophiles for Nucleophilic Aromatic Substitution (

Synthesis of the 2-Chloro-1,3,4-Oxadiazole Core

Direct chlorination of the 1,3,4-oxadiazole ring C-H bond is rarely viable due to low electron density. The standard industrial and laboratory route proceeds via the 1,3,4-oxadiazol-2(3H)-one intermediate.

Validated Synthetic Workflow

The most robust protocol involves the cyclization of hydrazides followed by deformylative chlorination or direct chlorination of the oxadiazolone.

Step 1: Formation of 1,3,4-Oxadiazol-2-one

-

Reagents: 5-Substituted hydrazide + Phosgene (or Triphosgene/CDI).

-

Conditions: THF or Toluene,

to Reflux. -

Mechanism: Nucleophilic attack of hydrazide on the carbonyl source followed by cyclization.

Step 2: Chlorination

-

Reagents: Phosphorus Oxychloride (

) + Phosphorus Pentachloride ( -

Catalyst: Pyridine or DMF (Vilsmeier-Haack conditions).

-

Conditions: Reflux (

), 2–4 hours. -

Purification: Vacuum distillation or rapid flash chromatography (silica is often too acidic/wet; neutral alumina is preferred).

Visualized Workflow (DOT Diagram)

Caption: Step-wise synthesis of the activated 2-chloro-1,3,4-oxadiazole scaffold from hydrazide precursors.

Primary Reactivity: Nucleophilic Aromatic Substitution ( )

The C2 position is the primary site of reactivity. The reaction follows a classic addition-elimination mechanism involving a Meisenheimer-like complex.

Reactivity Profile

| Nucleophile Class | Reagent Example | Product | Conditions | Notes |

| Amines ( | Morpholine, Anilines | 2-Amino-1,3,4-oxadiazoles | Very fast; exothermic. | |

| Thiols | Thiophenol, Alkyl thiols | 2-Thio-1,3,4-oxadiazoles | Excellent yields; useful for bioconjugation. | |

| Azides | 2-Azido-1,3,4-oxadiazoles | DMF, RT | Warning: Azido-tetrazole equilibrium exists. | |

| Alkoxides | NaOMe | 2-Methoxy-1,3,4-oxadiazoles | MeOH, | Competitive hydrolysis if water is present. |

Detailed Protocol: Amination ( )

This protocol is optimized for library synthesis in drug discovery.

-

Preparation: Dissolve 2-chloro-5-phenyl-1,3,4-oxadiazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

-

Addition: Add

(2.0 equiv) followed by the amine (1.1 equiv). -

Reaction: Stir at Room Temperature. Monitor by TLC/LCMS.

-

Expert Tip: If the substrate is sterically hindered, heat to

. Avoid higher temperatures to prevent ring opening.

-

-

Workup: Dilute with water, extract with EtOAc. The product is often pure enough for biological screening after evaporation.

Mechanistic Pathway (DOT Diagram)

Caption: The addition-elimination mechanism. The electron-deficient ring stabilizes the anionic intermediate.

Advanced Reactivity: Metal-Catalyzed Cross-Couplings

Using 2-chloro-1,3,4-oxadiazoles in Suzuki or Sonogashira couplings is technically challenging due to the lability of the C-Cl bond toward the basic conditions required for transmetallation.

The "Base Sensitivity" Problem

Standard Suzuki conditions (e.g.,

Optimized Suzuki-Miyaura Protocol

To couple 2-chloro-1,3,4-oxadiazoles with aryl boronic acids, anhydrous and non-nucleophilic conditions are required.

-

Catalyst:

/ XPhos or -

Base:

(Cesium Fluoride) or anhydrous -

Solvent: Toluene or 1,4-Dioxane (strictly anhydrous).

-

Temperature:

.

Why CsF? Fluoride acts as a base for the boronic acid (forming the boronate species) but is less nucleophilic toward the oxadiazole ring than hydroxide or ethoxide, minimizing side reactions.

Stability & Storage (Self-Validating System)

The 2-chloro-1,3,4-oxadiazole moiety is a "masked" acylating agent.

-

Moisture Sensitivity: High. Hydrolyzes to 1,3,4-oxadiazol-2-one upon prolonged exposure to atmospheric moisture.

-

Storage: Store under Argon at

. -

QC Check: Before use, run a standard LCMS in MeOH.

-

Pass: Peak corresponds to Methyl-ether (solvolysis product) or parent Cl (if run fast).

-

Fail: Peak corresponds to Hydroxy/Oxo species (

).

-

References

-

Synthesis via Oxadiazolone: Zhang, Z. Y., et al. "Synthesis of 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole Compounds and Their Nucleophilic Displacement." Chem. J. Chinese Universities, 1994, 15(12), 1792. 3

-

Nucleophilic Substitution (

) Scope: Kaur, R., et al. "Nucleophilic substitution reaction of 1,3,4-oxadiazole." ResearchGate, 2019. 4 -

Suzuki Coupling Methodology: Hkiri, S., et al.[5][6] "Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands." Comptes Rendus Chimie, 2022, 25, 53-65. 7[2][8]

-

General Reactivity & Stability: Bollikolla, H. B., et al.[1] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." Journal of Chemical Reviews, 2022, 4(3), 256-274. 9[8][10]

-

Alternative C-H Arylation: Gelin, L., et al.[11] "Direct Palladium-Catalyzed C5-Arylation of 1,3,4-Oxadiazoles with Aryl Chlorides." European Journal of Organic Chemistry, 2024.[11] 11

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Lab Reporter [fishersci.se]

- 3. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. jchemrev.com [jchemrev.com]

- 9. jchemrev.com [jchemrev.com]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

5-tert-Butyl-2-chloro-1,3,4-oxadiazole: A High-Value Heterocyclic Building Block for Late-Stage Functionalization

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,3,4-oxadiazole core has cemented its status as a privileged scaffold and a premier bioisostere for esters and amides[1][2]. Among the functionalized derivatives, 5-tert-butyl-2-chloro-1,3,4-oxadiazole serves as a highly versatile, electrophilic building block. This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its physicochemical behavior, divergent reactivity profiles, and self-validating experimental protocols for late-stage functionalization.

Physicochemical & Structural Profiling

The architectural design of 5-tert-butyl-2-chloro-1,3,4-oxadiazole is not arbitrary; each functional group serves a distinct, synergistic purpose in drug design and synthetic utility[3][4]:

-

The 1,3,4-Oxadiazole Core: This electron-deficient, five-membered aromatic ring possesses a high dipole moment. It acts as a robust hydrogen-bond acceptor while resisting the proteolytic cleavage that typically degrades amides and esters in vivo[2].

-

The tert-Butyl Group (C5 Position): The inclusion of a bulky tert-butyl moiety provides critical steric shielding. This locks the conformation of adjacent bonds when coupled to a larger pharmacophore, minimizing entropic penalties upon target binding. Furthermore, the tert-butyl group lacks abstractable α-hydrogens, conferring high metabolic stability against Cytochrome P450 (CYP450) mediated oxidation[5].

-

The 2-Chloro Handle (C2 Position): The electron-withdrawing nature of the imine-like nitrogens drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This renders the C2-chlorine bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by low-valent transition metals[6].

Pharmacological optimization pathway via 1,3,4-oxadiazole bioisosteric replacement.

Divergent Reactivity Workflows

The synthetic value of 5-tert-butyl-2-chloro-1,3,4-oxadiazole lies in its orthogonal reactivity. It acts as a central hub from which diverse chemical space can be accessed[3][7].

Divergent synthetic workflows utilizing 5-tert-butyl-2-chloro-1,3,4-oxadiazole as a central hub.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Synthesize 2-amino-5-tert-butyl-1,3,4-oxadiazole derivatives[1][3]. Causality & Design: While the 2-chloro position is highly activated, the oxadiazole ring itself is susceptible to ring-opening hydrolysis under harsh aqueous basic conditions. Therefore, strictly anhydrous conditions and a non-nucleophilic organic base (DIPEA) are mandatory to drive the reaction while suppressing the formation of the unreactive oxadiazolone byproduct.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 5-tert-butyl-2-chloro-1,3,4-oxadiazole (1.0 equiv) and the target primary or secondary amine (1.2 equiv).

-

Solvation: Dissolve the mixture in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Reasoning: DMF provides a high dielectric constant, stabilizing the polar Meisenheimer-like transition state during nucleophilic attack.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

-

Execution: Heat the reaction mixture to 80 °C for 4–6 hours.

-

Validation & QC Checkpoint: Monitor the reaction via LC-MS. The system is validated when the starting material mass is fully consumed and the product mass [M+H]⁺ is dominant. Crucially, the absence of the m/z corresponding to the 5-tert-butyl-1,3,4-oxadiazol-2-ol byproduct validates the anhydrous integrity of your setup.

-

Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to efficiently partition and remove residual DMF).

-

Purification: Dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-5-tert-butyl-1,3,4-oxadiazoles[5]. Causality & Design: 2-Chloro-1,3,4-oxadiazoles are prone to protodehalogenation and homocoupling under standard Suzuki conditions. A catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂, is utilized to accelerate the transmetalation and reductive elimination steps, effectively outcompeting off-target degradation pathways.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 5-tert-butyl-2-chloro-1,3,4-oxadiazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). Reasoning: K₃PO₄ is a mild, anhydrous base that facilitates transmetalation without causing oxadiazole ring hydrolysis.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) as the catalyst.

-

Solvation: Suspend the mixture in degassed 1,4-Dioxane (0.1 M).

-

Execution: Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.

-

Validation & QC Checkpoint: Perform TLC (UV active). A successful cross-coupling will typically yield a highly fluorescent spot under 254 nm UV light due to the extended π-conjugation of the newly formed 2-aryl-1,3,4-oxadiazole system.

-

Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting generously with EtOAc.

-

Purification: Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data Presentation

Table 1: Bioisosteric Property Comparison (Amide vs. 1,3,4-Oxadiazole)

| Property | Secondary Amide | 1,3,4-Oxadiazole Core | Impact on Drug Design |

| H-Bonding | Donor & Acceptor | Acceptor Only | Eliminates H-bond donor penalties; improves membrane permeability. |

| Metabolic Stability | Low (Protease cleavage) | High (Resists hydrolysis) | Significantly increases compound half-life ( |

| Dipole Moment | ~ 3.5 - 4.0 D | ~ 3.1 - 3.4 D | Maintains strong electrostatic interactions with target binding pockets. |

| Geometry | Planar (trans/cis) | Planar (Rigid) | Reduces entropic penalty upon binding by locking the conformation. |

Table 2: Reaction Optimization Matrix for 2-Chloro-1,3,4-Oxadiazoles

| Reaction Type | Reagents | Optimal Catalyst / Base | Solvent & Temp | Yield Expectation |

| SNAr (Amines) | R-NH₂, Base | DIPEA (Non-nucleophilic) | DMF, 80 °C | 75% - 95% |

| SNAr (Thiols) | R-SH, Base | K₂CO₃ | MeCN, 60 °C | 80% - 98% |

| Suzuki Coupling | Ar-B(OH)₂, Pd, Base | Pd(dppf)Cl₂, K₃PO₄ | 1,4-Dioxane, 90 °C | 60% - 85% |

| Buchwald-Hartwig | Ar-NH₂, Pd, Base | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100 °C | 50% - 70% |

References

-

El-Masry, R. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (NIH/PMC). URL:[Link]

-

De Oliveira, C. S., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules (MDPI). URL:[Link]

-

Jha, K. K., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals (NIH/PMC). URL:[Link]

Sources

- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability Profile of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole

This guide details the stability profile, degradation mechanisms, and handling protocols for 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole . It is designed for medicinal chemists and process engineers utilizing this compound as an electrophilic building block in drug discovery.

Executive Summary

2-(tert-butyl)-5-chloro-1,3,4-oxadiazole is a highly reactive heterocyclic intermediate.[1] Its utility stems from the electron-deficient 1,3,4-oxadiazole core, which activates the C2-chlorine atom toward Nucleophilic Aromatic Substitution (

While the tert-butyl group confers significant lipophilicity and steric protection to the N3/N4 nitrogens, the compound exhibits moderate-to-low stability in protic solvents . In solution, it is primarily susceptible to solvolysis (hydrolysis or alcoholysis) rather than spontaneous ring cleavage. Researchers must prioritize the exclusion of moisture and nucleophilic solvents during storage and reaction setup to prevent conversion to the corresponding oxadiazolinone or hydrazide degradation products.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

| Property | Detail |

| CAS Number | 1368393-27-4 |

| Molecular Formula | |

| Molecular Weight | 160.60 g/mol |

| Electronic State | Electron-deficient aromatic ring ( |

| Key Reactivity | |

| Solubility | Soluble in DCM, THF, EtOAc, MeCN, DMSO. |

Structural Stability Analysis

The stability of this molecule is dictated by two competing structural features:

-

The 1,3,4-Oxadiazole Core: The electronegative oxygen and two nitrogen atoms pull electron density away from the C2 and C5 carbons.[2] This makes the C-Cl bond highly polarized and susceptible to attack by even weak nucleophiles (like water).

-

The tert-Butyl Group: This bulky substituent provides steric shielding. While it does not directly block the distal C-Cl bond, it prevents aggregation and hinders the approach of large nucleophiles to the ring nitrogens, offering a kinetic stability advantage over 2-methyl or 2-hydrogen analogs.

Stability in Solution: Mechanisms & Data

Degradation Pathways

In solution, the compound degrades via two distinct mechanisms depending on pH and solvent proticity.

Pathway A: Nucleophilic Displacement (Solvolysis)

This is the dominant pathway in neutral or basic protic solvents (MeOH,

-

In Water: Forms 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one (tautomer of the hydroxy species).

-

In Methanol: Forms 2-(tert-butyl)-5-methoxy-1,3,4-oxadiazole.

Pathway B: Ring Cleavage (Acid/Base Hydrolysis)

Under forcing conditions (high temperature, strong acid/base), the oxadiazole ring opens to form acylhydrazides.

-

Product: N'-(tert-butylcarbonyl)hydrazinecarboxylic acid derivatives or simple pivalohydrazide.

Solvent Compatibility Matrix

| Solvent System | Stability Rating | Observations | Recommended Max Duration |

| DCM / Chloroform | High | Stable for weeks if anhydrous. | > 1 Month (4°C) |

| DMSO / DMF | Moderate | Stable if dry. Hygroscopic nature of DMSO introduces water, accelerating hydrolysis. | 24–48 Hours (RT) |

| Acetonitrile (MeCN) | High | Excellent solvent for reactions. | > 1 Week |

| Methanol / Ethanol | Low | Slow solvolysis to alkoxy-oxadiazole occurs at RT. | < 1 Hour (Use immediately) |

| Water / Buffers | Very Low | Rapid hydrolysis to oxadiazolinone. | Unstable |

Visualized Degradation Mechanism

The following diagram illustrates the critical degradation nodes.

Caption: Primary hydrolytic degradation pathway of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole in aqueous media.

Experimental Protocols

Protocol: Stability Assessment via HPLC

To validate the integrity of your specific batch in a reaction solvent, perform this standard stress test.

Reagents:

-

Test Solvent (e.g., DMSO-d6 or MeCN).

-

Internal Standard (e.g., Naphthalene or 1,3,5-Trimethoxybenzene - inert).

Workflow:

-

Preparation: Dissolve 10 mg of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole in 1 mL of the test solvent.

-

T0 Measurement: Immediately inject into HPLC (or acquire

-NMR).-

Key NMR Signal: Monitor the tert-butyl singlet (~1.4 ppm).[1] Degradation shifts this peak.

-

-

Stress Condition: Incubate solution at 25°C.

-

Timepoints: Measure at 1h, 4h, and 24h.

-

Criteria: < 2% degradation over 24h indicates acceptable stability for overnight reactions.

Handling & Storage Best Practices

-

Storage: Store solid at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Desiccation: The compound is moisture-sensitive. Store in a desiccator or sealed vial with desiccant packets.

-

Reaction Setup:

-

Use anhydrous solvents (MeCN, THF, or DCM are preferred).

-

Add the oxadiazole last to the reaction mixture if possible, or keep the solution at 0°C until the nucleophile is added.

-

Avoid using alcoholic solvents (MeOH, EtOH) unless the reaction is extremely fast (< 5 min).

-

References

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle. Digest Journal of Nanomaterials and Biostructures. Link

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Jakopin, Z. (2016). Recent Advances in the Synthesis of 1,3,4-Oxadiazoles. Current Organic Chemistry. Link

-

PubChem Compound Summary. (2024). 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole.[1][3] National Center for Biotechnology Information. Link

Sources

Common uses of 2-tert-butyl-1,3,4-oxadiazole scaffolds in medicinal chemistry

The 2-tert-butyl-1,3,4-oxadiazole scaffold represents a specialized structural motif in medicinal chemistry, distinguished by its unique combination of high lipophilicity, steric bulk, and bioisosteric properties. Unlike generic oxadiazoles, the incorporation of a tert-butyl group at the 2-position fundamentally alters the physicochemical landscape of the molecule, often driving potency in hydrophobic binding pockets (e.g., GPCRs like CB2) while presenting specific metabolic challenges.

This technical guide dissects the scaffold's utility, synthetic pathways, and application in lead optimization.

Part 1: Physicochemical & Bioisosteric Profile

The 2-tert-butyl-1,3,4-oxadiazole moiety is rarely selected by accident; it is a deliberate design choice used to modulate LogP , fill hydrophobic pockets , or act as a metabolically stable bioisostere .

1. Bioisosterism

The scaffold serves as a non-hydrolyzable bioisostere for esters and amides , specifically mimicking pivalate esters or N-tert-butyl amides .

-

Electronic Effect: The 1,3,4-oxadiazole ring is electron-deficient, acting as a weak hydrogen bond acceptor (N3/N4).

-

Steric Effect: The tert-butyl group provides a spherical, bulky hydrophobic volume (~105 ų) that rigidly directs the vector of the attached pharmacophore.

2. Metabolic Stability vs. Liability[1]

-

The Shield: The bulky tert-butyl group protects the oxadiazole ring and adjacent substituents from nucleophilic attack and hydrolysis.

-

The Soft Spot: While the ring is stable, the tert-butyl group itself is a known site for CYP450-mediated oxidation (specifically CYP3A4 and CYP2C9), often leading to the formation of the corresponding alcohol (–C(CH₃)₂CH₂OH) or carboxylic acid metabolites.

Part 2: Synthetic Architectures

The synthesis of 2-tert-butyl-1,3,4-oxadiazoles typically proceeds through Pivalohydrazide intermediates. Below are the two primary routes employed in high-throughput and process chemistry.

DOT Diagram: Synthetic Pathways

Caption: Divergent synthetic routes to 2-tert-butyl-1,3,4-oxadiazoles via Pivalohydrazide.

Detailed Protocol: Cyclodehydration via POCl₃

This method is preferred for its scalability and cost-effectiveness when the aryl partner is stable to acidic conditions.

Reagents:

-

Pivalohydrazide (1.0 eq)

-

Substituted Benzoic Acid (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 eq)

-

Solvent: Refluxing POCl₃ (neat) or Dioxane.

Step-by-Step Methodology:

-

Activation/Coupling: In a round-bottom flask, mix pivalohydrazide and the aryl carboxylic acid.

-

Cyclization: Add POCl₃ dropwise at 0°C (exothermic reaction). Once addition is complete, heat the mixture to reflux (100–110°C) for 4–6 hours.

-

Mechanistic Note: POCl₃ acts as both the solvent and the dehydrating agent, activating the carbonyl oxygen to facilitate the intramolecular nucleophilic attack by the hydrazide nitrogen.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the crude syrup slowly onto crushed ice with vigorous stirring (Caution: Violent hydrolysis of excess POCl₃).

-

Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc).

Part 3: Medicinal Chemistry Applications[2][3][4][5]

The most prominent application of the 2-tert-butyl-1,3,4-oxadiazole scaffold is in the design of Cannabinoid Receptor 2 (CB2) Agonists . The CB2 receptor contains a lipophilic binding pocket that strictly accommodates the bulky tert-butyl group, conferring selectivity over the CB1 receptor (which is associated with psychotropic side effects).

Case Study: CB2 Receptor Agonists

In the optimization of N-arylamide oxadiazoles, replacing a methyl or phenyl group with tert-butyl often results in a dramatic increase in affinity (

Comparative SAR Data (Hypothetical Representative Data based on Field Trends):

| Compound ID | R-Group (Pos 2) | CB2 | CB1 | Selectivity Ratio | LogP |

| OX-001 | Methyl | 450 | >10,000 | >22 | 2.1 |

| OX-002 | Phenyl | 120 | 850 | 7 | 3.4 |

| OX-003 | tert-Butyl | 2.5 | >10,000 | >4000 | 3.8 |

| OX-004 | Isopropyl | 45 | >5,000 | >100 | 3.1 |

Analysis: The tert-butyl group (OX-003) provides the optimal Van der Waals contact within the hydrophobic pocket of the CB2 receptor, maximizing binding enthalpy. The methyl group (OX-001) is too small to displace water molecules effectively, while the phenyl group (OX-002) introduces steric clashes or unfavorable pi-stacking, reducing selectivity.

Signaling Pathway: CB2 Activation

The 2-tert-butyl-1,3,4-oxadiazole agonists typically activate the

Caption: Mechanism of Action for CB2 Agonists utilizing the oxadiazole scaffold.

Part 4: Advanced Optimization Strategies

When utilizing this scaffold, researchers must proactively address the metabolic liability of the tert-butyl group.

The "Metabolic Soft Spot"

While the tert-butyl group blocks hydrolysis, it is susceptible to omega-oxidation .

-

Problem: CYP450 enzymes can hydroxylate one of the methyl groups of the tert-butyl moiety.

-

Solution 1 (Fluorination): Replace the tert-butyl group with a 1,1-dimethyl-2,2,2-trifluoroethyl group or a trifluoromethylcyclopropyl group. This maintains steric bulk while stripping electron density, preventing oxidation.

-

Solution 2 (Scaffold Hopping): If the tert-butyl is essential for binding but metabolically unstable, shift the nitrogen positions to a 1,2,4-oxadiazole isomer, which sometimes alters the presentation of the tert-butyl group to the heme iron of CYP enzymes.

References

-

BenchChem. (2025).[1] 1,2,4-Oxadiazole Isomers & Metabolic Stability. Retrieved from

-

Cheng, Y., et al. (2008). Discovery and optimization of a novel series of N-arylamide oxadiazoles as potent, highly selective and orally bioavailable cannabinoid receptor 2 (CB2) agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Lee, S. H., et al. (2009). Oxadiazole-diarylpyrazole 4-carboxamides as cannabinoid CB1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Griffith, D. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from

-

Bostrom, J., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. Med. Chem. Commun. Retrieved from

Sources

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole commercial availability and suppliers

The following technical guide details the commercial landscape, synthesis pathways, and handling protocols for 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole , a specialized heterocyclic building block.

Commercial Availability, Synthesis, and Application Protocols

Executive Summary

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole (CAS: 1368393-27-4 ) is a high-reactivity electrophilic scaffold used primarily in medicinal chemistry for nucleophilic aromatic substitution (

Researchers must distinguish this compound from the commercially ubiquitous 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole or the thiol/thione derivatives, which are often mistakenly indexed in search algorithms.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole |

| CAS Number | 1368393-27-4 |

| Molecular Formula | |

| Molecular Weight | 160.60 g/mol |

| SMILES | CC(C)(C)C1=NN=C(Cl)O1 |

| Physical State | Low-melting solid or semi-solid oil (Grade dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolytically unstable in water/alcohols |

| Storage Class | Hygroscopic / Moisture Sensitive .[1][2][3] Store at 2–8°C under Argon/Nitrogen. |

Critical Distinction:

-

Target Compound: 2-(tert-Butyl)-5-chloro -1,3,4-oxadiazole (Reactive intermediate).

-

Common Confusant: 2-(tert-Butyl)-5-phenyl -1,3,4-oxadiazole (Stable scintillator, CAS 15082-28-7).

-

Common Confusant: 5-(tert-Butyl)-1,3,4-oxadiazole-2-thiol (Precursor, CAS 83430-52-8).

Commercial Landscape & Suppliers

Due to its hydrolytic instability, major catalog houses (Sigma-Aldrich/Merck, Fisher) rarely stock this compound in bulk. It is predominantly supplied by specialized synthesis CROs.

Primary Suppliers (Verified Catalogs)

| Supplier | Catalog No. | Availability Status | Notes |

| ChemScene | CS-1303793 | In-Stock / Short Lead | Primary verified source for small scale (1g - 5g). |

| Enamine | Inquire | Make-on-Demand | Likely available via their REAL Database or custom synthesis. |

| WuXi AppTec | Inquire | Custom Synthesis | Best for scale-up (>100g) requests. |

| Combi-Blocks | Check Web | Variable | Often stocks the thiol precursor; check for chloro. |

Procurement Strategy:

-

Immediate Needs (<5g): Order from ChemScene or check eMolecules tier 1 suppliers.

-

Scale-Up (>50g): Do not buy catalog. The cost/gram is prohibitive. Contract a CRO to synthesize via the Oxadiazolone route (detailed below) or purchase the thiol precursor (CAS 83430-52-8) and chlorinate in-house.

Synthesis & Manufacturing Pathways

Understanding the synthesis is crucial for validating supplier lead times and purity. The commercial route typically avoids the unstable chloro-intermediate until the final step.

Mechanism of Action

The synthesis relies on the cyclization of pivalohydrazide followed by chlorination. The chloro-substituent at the 2-position is highly labile, making the compound susceptible to hydrolysis if not stored strictly anhydrously.

Figure 1: Industrial synthesis pathway.[4] The final chlorination step (Red Arrow) yields the moisture-sensitive target.

In-House Synthesis Protocol (If Commercial Stock is Unavailable)

Reference Standard: Adapted from J. Med. Chem. protocols for 2-chloro-1,3,4-oxadiazoles.

-

Step 1: Cyclization to Oxadiazolone

-

React Pivalohydrazide (1.0 eq) with 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in dry THF.

-

Stir at reflux for 4-6 hours.

-

Result: 5-(tert-Butyl)-1,3,4-oxadiazol-2(3H)-one (Stable solid).[2]

-

-

Step 2: Chlorination (Critical Step)

-

Suspend the oxadiazolone in Phosphorus Oxychloride (

) . -

Add Phosphorus Pentachloride (

) (1.0 eq) to facilitate the leaving group transformation. -

Heat to 100°C in a sealed tube or under reflux for 3-5 hours.

-

Workup: Remove excess

under reduced pressure. Do not quench with water immediately if the product is volatile. Extract rapidly with cold DCM/Ice-water if necessary, or distill directly. -

Yield: ~60-75%.[5]

-

Applications in Drug Discovery[7][8]

The 2-chloro-1,3,4-oxadiazole moiety serves as a "privileged scaffold" for introducing the oxadiazole ring into bioactive molecules via Nucleophilic Aromatic Substitution (

Reactivity Profile

The C-Cl bond is activated by the electron-withdrawing nature of the oxadiazole ring (aza-effect), making it highly reactive toward amines, thiols, and alkoxides.

Figure 2: Divergent synthesis utility. The chloro-group acts as a versatile leaving group for library generation.

Experimental Tip: Optimization

When using this reagent for library synthesis:

-

Solvent: Use aprotic polar solvents (DMF, DMSO, or Acetonitrile).

-

Base: Non-nucleophilic bases (DIPEA,

) are preferred to prevent hydrolysis. -

Temperature: Reactions with primary amines often proceed at Room Temperature. Anilines may require heating (60-80°C).

Safety & Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[6] Irrit.).

-

Moisture Sensitivity: The C-Cl bond hydrolyzes to the oxadiazolone (inactive) upon prolonged exposure to atmospheric moisture.

-

Storage:

References

-

PubChem . Compound Summary: 2-Prolyl-5-Tert-Butyl-[1,3,4]Oxadiazole (Analogous Structure). National Library of Medicine. Retrieved March 7, 2026, from [Link]

-

National Institute of Standards and Technology (NIST) . 2-(tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (Butyl-PBD). [Distinction Reference]. Retrieved March 7, 2026, from [Link]

- Journal of Medicinal Chemistry. General methods for 2-chloro-1,3,4-oxadiazole synthesis via POCl3 mediated cyclization. (Methodology adapted from standard literature for 2,5-disubstituted oxadiazoles).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ijper.org [ijper.org]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Strategic Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Technical Guide

Executive Summary

The 1,3,4-oxadiazole moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for esters and amides while offering improved metabolic stability and hydrogen-bonding capability.[1] Its presence in approved drugs like Raltegravir (HIV integrase inhibitor) and Zibotentan (anticancer) underscores its clinical relevance.

This technical guide moves beyond basic textbook definitions to provide a rigorous analysis of synthetic methodologies. We focus on three distinct approaches: the classical cyclodehydration (robust but harsh), the oxidative cyclization of acylhydrazones (mild and versatile), and the modern T3P-mediated one-pot synthesis (green and efficient).

Part 1: The Pharmacophore & Strategic Value

The 2,5-disubstituted 1,3,4-oxadiazole ring is planar and electron-deficient. In drug design, it acts as a rigid spacer that orients substituents in specific vectors, often improving

Key Structural Advantages:

-

Metabolic Stability: Resistant to hydrolysis compared to esters/amides.

-

Lipophilicity Modulation: Lowers logP compared to carbocycles, improving water solubility.

-

H-Bonding: The nitrogen atoms act as weak hydrogen bond acceptors.

Part 2: Classical Cyclodehydration ( )

The reaction of

Mechanism of Action

The reaction follows a mechanism analogous to the Bischler-Napieralski reaction.[2][3] The carbonyl oxygen attacks the phosphorus atom, creating a good leaving group (dichlorophosphate), followed by intramolecular nucleophilic attack by the enolic oxygen.

Standard Operating Procedure (SOP)

Scale: 5.0 mmol

Reagents:

-

Setup: Charge a flame-dried round-bottom flask with 5.0 mmol of the diacylhydrazine precursor.

-

Addition: Carefully add 5–10 mL of

under an inert atmosphere ( -

Reflux: Heat the mixture to reflux (105–110 °C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane).

-

Quenching (Critical Step): Cool the reaction mixture to RT. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Note: Exothermic hydrolysis of excess

releases HCl gas. -

Isolation: Neutralize the aqueous slurry with solid

to pH 7–8. Extract with DCM ( -

Purification: Dry organic layer over

, concentrate, and recrystallize from Ethanol.

Expert Insight: If the substrate contains acid-sensitive groups, this method is unsuitable. For electron-deficient aryl rings, reaction times may extend to 12+ hours.

Part 3: Oxidative Cyclization of Acylhydrazones[4]

A milder alternative involves the oxidation of acylhydrazones (formed from aldehydes and hydrazides).[4] This method avoids harsh acidic conditions and tolerates sensitive functional groups.[4] Iodine (

Mechanism of Action

The reaction proceeds via the formation of an

Standard Operating Procedure (SOP)

Scale: 1.0 mmol

Reagents: Aldehyde (1.0 eq), Hydrazide (1.0 eq),

-

Condensation (In-situ): Mix aldehyde and hydrazide in DMSO. Stir at RT for 30 mins until hydrazone formation is complete (check TLC).

-

Cyclization: Add

followed by molecular Iodine ( -

Heating: Heat the mixture to 100 °C for 2–4 hours. The dark color of iodine will fade as it is consumed.

-

Workup: Cool to RT. Add 5% aqueous

(sodium thiosulfate) to quench unreacted iodine. -

Isolation: The product often precipitates out. Filter the solid. If no precipitate, extract with EtOAc.

Expert Insight: DMSO is critical here as it solubilizes the polar intermediate. This method is superior for synthesizing 2,5-asymmetric oxadiazoles.

Part 4: Modern One-Pot Synthesis (T3P®)

For high-throughput medicinal chemistry, a one-pot reaction between a carboxylic acid and a hydrazide is ideal. Propylphosphonic Anhydride (T3P®) is a cyclic anhydride that acts as a mild, low-toxicity coupling and dehydrating agent with high atom economy.

Workflow Logic

T3P activates the carboxylic acid to form an active ester, which couples with the hydrazide. The excess T3P then drives the cyclodehydration of the resulting diacylhydrazine in the same pot.

Standard Operating Procedure (SOP)

Scale: 2.0 mmol

Reagents: Carboxylic Acid (1.0 eq), Hydrazide (1.0 eq), T3P (50% in EtOAc, 2.5 eq),

-

Charge: Dissolve acid and hydrazide in dry EtOAc (10 mL).

-

Addition: Add

, then dropwise add T3P solution at 0 °C. -

Coupling: Stir at RT for 1 hour.

-

Cyclization: Heat the mixture to reflux for 8–12 hours.

-

Workup: Wash the organic layer with water, saturated

, and brine. T3P byproducts are water-soluble, simplifying purification.

Expert Insight: T3P is significantly safer than

Part 5: Comparative Analysis

| Feature | Iodine ( | T3P One-Pot | |

| Precursor | Diacylhydrazine (pre-formed) | Acylhydrazone (in-situ) | Acid + Hydrazide |

| Conditions | Harsh Acidic, Reflux | Mild Basic, Oxidative | Mild, Neutral |

| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Tolerates most groups) | Excellent |

| Byproducts | Phosphoric acid derivatives (messy) | HI (neutralized by base) | Water-soluble phosphates |

| Scalability | High | Medium | High |

| Green Score | Low (Corrosive waste) | Medium | High (Low toxicity) |

References

-

Iodine-Mediated Oxidative Cyclization: Yu, W., Huang, G., Zhang, Y., et al. (2013).[4][8] "

-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry. [Link] -

T3P One-Pot Synthesis: Augustine, J. K., Vairaperumal, V., Narasimhan, S., et al. (2009). "Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles."[9] Tetrahedron. [Link]

-

T3P for Amino-Oxadiazoles: Ilangovan, A., Saravanakumar, S. (2015).[10] "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[6][10] Journal of Chemical Sciences. [Link][6]

-

Biological Significance Review: Glomb, T., Szymankiewicz, K., Świątek, P. (2022).[11] "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules. [Link][3][5][7][10][11][12][13][14][15][16]

-

General Synthesis Review: Bostrom, J., Hogner, A., Llinas, A., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. scilit.com [scilit.com]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bisindole-oxadiazole hybrids, T3P® -mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic and Morphological Modulation of 1,3,4-Oxadiazoles via tert-Butyl Substitution

Topic: Electronic properties of tert-butyl substituted oxadiazole rings Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Optoelectronics and Medicinal Chemistry

Executive Summary

The 1,3,4-oxadiazole moiety is a cornerstone in organic electronics and medicinal chemistry, prized for its high electron affinity and metabolic stability. However, the planar nature of the core ring often leads to deleterious

Part 1: Molecular Architecture & Electronic Theory

The Oxadiazole Core

The 1,3,4-oxadiazole ring is an electron-deficient heterocycle. Its high electron affinity (EA ~2.0–2.5 eV) makes it an ideal Electron Transport Material (ETM) in OLEDs and a bioisostere for esters/amides in drug design.

-

LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is largely localized on the oxadiazole ring and the adjacent aryl rings, facilitating electron injection.

-

HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is typically deep (~ -6.0 eV), providing excellent hole-blocking capabilities.

The tert-Butyl Perturbation

While often viewed merely as a solubilizing group, the tert-butyl substituent exerts dual effects:

-

Electronic (+I Effect): The tert-butyl group is a weak electron donor via the inductive effect. In PBD, this slightly destabilizes the HOMO (raising it by ~0.1 eV compared to unsubstituted analogs) and raises the LUMO, marginally increasing the reduction potential. However, this electronic perturbation is secondary to the morphological impact.

-

Steric (Morphological Control): This is the critical function. The bulky tert-butyl group disrupts the planarity required for tight

--

Result: Prevention of excimer formation (which causes red-shifted, lower efficiency emission).

-

Result: Promotion of stable amorphous glass phases (high

) rather than polycrystalline films, which are prone to grain boundary defects.

-

Comparative Electronic Data

The following table contrasts the industry standard PBD with its unsubstituted analog, PPD (2,5-diphenyl-1,3,4-oxadiazole), highlighting the impact of the tert-butyl group.

| Property | PPD (Unsubstituted) | PBD (tert-Butyl Substituted) | Impact of tert-Butyl |

| Molecular Weight | 222.24 g/mol | 354.44 g/mol | Increased bulk & London dispersion forces |

| Melting Point ( | ~70–71 °C (metastable) | 136–138 °C | Significant thermal stabilization |

| Glass Transition ( | Poor (crystallizes) | ~60–70 °C | Enables stable amorphous films |

| HOMO Level | -6.4 eV | -6.1 eV | Slight destabilization (+I effect) |

| LUMO Level | -2.0 to -2.2 eV | -2.4 eV | Improved electron injection |

| Solubility (CHCl | Moderate | High (>20 mg/mL) | Critical for solution processing (spin coating) |

| Solid State Emission | Red-shifted (Aggregates) | Blue/UV (Monomeric) | Prevents concentration quenching |

Part 2: Visualization of Mechanisms

Steric Shielding & Packing

The diagram below illustrates how the tert-butyl group prevents the "pancaking" of oxadiazole rings, preserving the monomeric electronic transition energies.

Caption: Comparative packing dynamics. The tert-butyl group (green) introduces steric bulk that prevents the tight π-π stacking observed in unsubstituted analogs (red), preserving monomeric emission properties.

Energy Level Alignment in OLEDs

This diagram places the tert-butyl oxadiazole (PBD) within the context of a standard device stack, demonstrating its role as a Hole Blocking Layer (HBL).

Caption: Energy level alignment showing PBD's function. The deep HOMO (-6.1 eV) creates a barrier for holes coming from the emitter, confining excitons within the emissive layer.

Part 3: Experimental Synthesis Protocol

Synthesis of 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)

This protocol utilizes a cyclodehydration of a diacylhydrazine intermediate. This method is preferred over direct reaction for higher yields and purity.

Reagents:

-

4-tert-butylbenzhydrazide (1.0 eq)

-

4-biphenylcarbonyl chloride (1.0 eq) (or 4-biphenylcarboxylic acid)

-

Phosphorus oxychloride (

) (Solvent/Reagent)[1] -

Pyridine (Catalytic)[2]

Step-by-Step Methodology:

-

Acylation (Intermediate Formation):

-

Dissolve 4-tert-butylbenzhydrazide (19.2 g, 0.1 mol) in dry THF (250 mL).

-

Add pyridine (1 mL) as an acid scavenger.

-

Add 4-biphenylcarbonyl chloride (21.6 g, 0.1 mol) dropwise at 0°C.

-

Reflux for 12 hours.

-

Workup: Distill off THF. Precipitate into ice-water. Filter the white solid (N,N'-diacylhydrazine intermediate). Recrystallize from ethanol.

-

-

Cyclodehydration (Ring Closure):

-

Place the dried intermediate (10 g) into a round-bottom flask.

-

Add excess

(50 mL). -

Reflux at 100–110°C for 6–10 hours. The mixture will turn from a suspension to a clear yellow solution.

-

Safety Note:

is corrosive and water-reactive. Use a rigorous moisture trap.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Pour slowly onto crushed ice (EXOTHERMIC hydrolysis of excess

). -

Neutralize with saturated

solution to pH 7–8. -

Filter the precipitate.

-

Recrystallization: Recrystallize twice from ethanol or a toluene/ethanol mix to obtain colorless needles.

-

-

Characterization:

-

Melting Point: Target 136–138 °C.

-

PL:

emission ~360–380 nm (in solution).

-

Caption: Synthetic workflow for PBD. The critical step is the POCl3-mediated cyclization which converts the acyclic hydrazide into the aromatic oxadiazole core.

Part 4: Medicinal Chemistry Applications

In drug discovery, the tert-butyl oxadiazole motif serves as a bioisostere for ester and amide linkages, offering improved metabolic stability against hydrolysis.

-

Metabolic Stability: The oxadiazole ring is generally resistant to esterases and peptidases. However, the tert-butyl group can be a site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Lipophilicity: The tert-butyl group significantly increases

, improving membrane permeability but potentially reducing aqueous solubility in biological media. -

Bioisosteres: If the tert-butyl group causes metabolic liability, it is often replaced by:

-

Trifluoromethyl (

): Similar steric bulk, higher metabolic stability, electron-withdrawing. -

Bicyclo[1.1.1]pentane: A rigid, non-aromatic isostere that maintains bulk but alters electronic vectors.

-

References

-

Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials. Cambridge University Press.

-

Electron Transport Materials for Organic Light-Emitting Diodes. ACS Chemical Reviews.

-

2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) Product Data. Sigma-Aldrich.[3]

-

Evaluation of tert-butyl isosteres: physicochemical and pharmacokinetic properties. Journal of Medicinal Chemistry.

-

Comparative Study of the Synthetic Approaches of 1,3,4-Oxadiazoles. MDPI Molecules.

-

Measurement and Model Evaluation of Solubility of PBD in Organic Solvents. ResearchGate.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole from Hydrazides

Executive Summary

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides while offering improved metabolic stability.[1] The 2-chloro-5-substituted-1,3,4-oxadiazole variant is particularly valuable as a high-reactivity electrophile. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (

This Application Note details the synthesis of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole starting from pivalohydrazide . Unlike direct oxidative cyclizations that yield 2,5-dialkyl derivatives, this protocol utilizes a stepwise approach via the 1,3,4-oxadiazol-2(3H)-one intermediate to selectively install the chlorine functionality.

Key Advantages of This Protocol

-

Regiocontrol: Exclusive formation of the 2-chloro derivative.

-

Scalability: Utilizes crystalline intermediates and standard reagents (

, CDI). -

Versatility: The tert-butyl group serves as a model for other steric-demanding alkyl or aryl substituents.

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a two-stage process. The bulky tert-butyl group requires conditions that minimize steric hindrance during the cyclization event.

-

Cyclocarbonylation: Pivalohydrazide is cyclized with a phosgene equivalent (1,1'-Carbonyldiimidazole, CDI) to form the stable 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.

-

Deoxychlorination: The cyclic carbamate (lactam tautomer) is aromatized via chlorination using a Phosphorus Oxychloride (

) and Phosphorus Pentachloride (

Figure 1: Two-step synthetic pathway for the generation of the target chloro-oxadiazole.

Experimental Protocols

Step 1: Synthesis of 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one

This step establishes the heterocyclic core. CDI is selected over phosgene gas for safety and ease of handling, though Triphosgene is a valid alternative for larger scales.

Reagents:

-

Pivalohydrazide (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Triethylamine (TEA) (1.0 equiv) - Optional, accelerates reaction

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (

). -

Dissolution: Charge the flask with Pivalohydrazide (10.0 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

-

Activation: Add CDI (12.0 mmol) portion-wise over 10 minutes at room temperature. Caution:

evolution will occur. -

Cyclization: Heat the reaction mixture to reflux (66 °C) and maintain for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the hydrazide.

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in DCM (50 mL) and wash with 1M HCl (2 x 30 mL) to remove imidazole byproducts.

-

Wash with saturated brine, dry over anhydrous

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Hexanes if necessary. The product is typically a white solid.

Mechanistic Note: The reaction proceeds via an intermediate acyl-imidazole, which undergoes intramolecular nucleophilic attack by the hydrazide nitrogen, followed by elimination of imidazole.

Step 2: Chlorination to 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole

The conversion of the oxadiazolone to the chloro-derivative requires a potent dehydrating and chlorinating system. The combination of

Reagents:

-

5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one (from Step 1)

-

Phosphorus Oxychloride (

) (5–10 volumes, acts as solvent) -

Phosphorus Pentachloride (

) (1.1 equiv) -

Pyridine (Catalytic, 0.1 equiv) - Promotes formation of the active Vilsmeier-Haack type species.

Protocol:

-

Setup: Use a heavy-walled pressure vial or a standard RBF with a drying tube (

). Strict moisture exclusion is critical. -

Addition: Charge the vessel with the Oxadiazolone (5.0 mmol) and

(5.5 mmol). -

Solvent: Add

(5.0 mL).[2] Add catalytic pyridine (1 drop). -

Reaction: Heat the mixture to 100–110 °C (oil bath). Stir for 4–6 hours.

-

Observation: The suspension should clear as the reaction progresses and HCl gas is evolved.

-

-

Quench (CRITICAL SAFETY STEP):

-

Cool the mixture to room temperature.

-

Concentrate the excess

under high vacuum (rotary evaporator with a caustic trap). -

Pour the oily residue slowly onto crushed ice (50 g) with vigorous stirring. Exothermic reaction!

-

Neutralize carefully with saturated

solution to pH 7–8.

-

-

Extraction: Extract immediately with DCM (3 x 20 mL). The chloro-oxadiazole is sensitive to prolonged aqueous exposure.

-

Isolation: Dry the organic layer (

) and concentrate in vacuo at low temperature (< 40 °C). -

Storage: The product is a low-melting solid or oil. Store at -20 °C under argon.

Quantitative Data Summary

| Parameter | Step 1 (Oxadiazolone) | Step 2 (Chloro-oxadiazole) |

| Limiting Reagent | Pivalohydrazide | 5-(t-butyl)-1,3,4-oxadiazol-2-one |

| Key Reagent | CDI (1.2 eq) | |

| Temperature | 66 °C (Reflux) | 100–110 °C |

| Time | 3–5 Hours | 4–6 Hours |

| Typical Yield | 85–92% | 70–80% |

| Appearance | White Crystalline Solid | Colorless/Pale Yellow Oil or Solid |

| Key Spectral Feature | IR: ~1780 cm⁻¹ (C=O) | MS: M+2 peak (3:1 ratio) for Cl |

Workflow Visualization

Figure 2: Operational workflow for the sequential synthesis.

Safety & Handling (E-E-A-T)

-

Phosphorus Oxychloride (

): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All manipulations must be performed in a functioning fume hood. Double-glove (nitrile) and wear a face shield during the quench step. -

CDI: Moisture sensitive. Store in a desiccator. Evolution of

can cause pressure buildup; ensure the reaction vessel is vented. -

Product Stability: 2-Chloro-1,3,4-oxadiazoles are reactive electrophiles. They are prone to hydrolysis upon prolonged exposure to atmospheric moisture. Store under inert gas (Ar/

) at low temperature.

References

-

Synthesis of 1,3,4-Oxadiazol-2-ones: Title: Solid phase synthesis of 1,3,4-oxadiazin-5(6R)-one and 1,3,4-oxadiazol-2-one scaffolds.[3] Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem. URL:[Link]

-

Chlorin

/ -

General 1,3,4-Oxadiazole Synthesis: Title: Synthesis of 1,3,4-oxadiazoles (Review of methodologies). Source: Organic Chemistry Portal. URL:[Link]

Sources

Precision Synthesis of 2-Amino-5-tert-butyl-1,3,4-oxadiazole Derivatives

Application Note & Protocol Guide | Version 2.1

Executive Summary & Medicinal Chemistry Context

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters while offering improved metabolic stability and hydrogen-bonding potential.[1] The 2-amino-5-tert-butyl-1,3,4-oxadiazole core is particularly valuable due to the tert-butyl group.

Why this specific scaffold?

-

Lipophilicity Modulation: The bulky tert-butyl group (

) significantly increases lipophilicity ( -

Metabolic Shielding: The steric bulk protects the oxadiazole ring and adjacent substituents from rapid enzymatic degradation (e.g., by peptidases).

-

Pharmacophore Positioning: The 2-amino group serves as a versatile handle for further derivatization (Schiff bases, ureas, amides), allowing the creation of diverse chemical libraries.

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity and avoid the formation of the competing 1,3,4-thiadiazole isomer, we utilize the Cyanogen Bromide (CNBr) Cyclization route. Unlike oxidative cyclization of thiosemicarbazides (which can yield mixtures), the reaction of pivalohydrazide with CNBr is highly specific for the amino-oxadiazole.

Strategic Workflow

-

Precursor Synthesis: Pivalate ester

Pivalohydrazide. -

Core Cyclization: Pivalohydrazide + CNBr

2-Amino-5-tert-butyl-1,3,4-oxadiazole. -

Derivatization: Formation of Schiff bases (imines) or Amides.

Figure 1: Strategic disconnection showing the reliance on pivalohydrazide and CNBr for regioselective ring closure.

Detailed Experimental Protocols

Protocol A: Synthesis of Pivalohydrazide (Intermediate)

Note: While commercially available, in-house synthesis ensures freshness, which is critical for the subsequent cyclization.

Reagents:

-

Methyl pivalate (10.0 mmol)

-

Hydrazine hydrate (99%, 15.0 mmol)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve methyl pivalate in ethanol. Add hydrazine hydrate dropwise at room temperature (RT).

-

Reaction: Reflux the mixture at 80°C for 6–8 hours.

-

Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (

) should disappear, and a lower running hydrazide spot (

-

-

Work-up: Concentrate the solvent under reduced pressure (Rotavap).

-

Purification: The residue will likely solidify. Recrystallize from ethanol/ether to obtain white needle-like crystals.

Protocol B: Core Cyclization to 2-Amino-5-tert-butyl-1,3,4-oxadiazole

Safety Alert: Cyanogen Bromide (CNBr) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Destroy excess CNBr with NaOH/bleach solution.

Reagents:

-

Pivalohydrazide (from Protocol A, 5.0 mmol)

-

Cyanogen Bromide (5.5 mmol)

-

Sodium Bicarbonate (

, 5.5 mmol) -

Solvent: Methanol/Water (1:1 v/v, 30 mL) or Dioxane/Water.

Mechanism of Action: The hydrazide nitrogen attacks the electrophilic carbon of CNBr. The resulting intermediate undergoes intramolecular nucleophilic attack by the carbonyl oxygen, followed by elimination of HBr to aromatize the ring.

Figure 2: Stepwise mechanism converting the linear hydrazide to the cyclic oxadiazole.

Step-by-Step Methodology:

-

Preparation: Dissolve pivalohydrazide in Methanol/Water in a 100 mL RBF.

-

Activation: Add

solid to the solution. Stir for 10 minutes. -

Cyclization: Cool the solution to 0–5°C (ice bath). Add CNBr portion-wise over 15 minutes.

-

Why? Exothermic reaction control prevents decomposition of CNBr.

-

-

Propagation: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Work-up: Neutralize with dilute NaOH (if acidic). The product often precipitates as a white solid.

-

If no precipitate: Extract with Ethyl Acetate (

mL), dry over

-

-

Purification: Recrystallize from Ethanol.

-

Characterization: IR (KBr): 3300, 3150 cm

(

-

Protocol C: Derivatization - Schiff Base Synthesis

Schiff bases (imines) of this scaffold are often more biologically active than the parent amine.

Reagents:

-

2-Amino-5-tert-butyl-1,3,4-oxadiazole (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol) (e.g., 4-Chlorobenzaldehyde)

-

Glacial Acetic Acid (Catalytic, 2–3 drops)

-

Ethanol (10 mL)

Methodology:

-

Mix the amine and aldehyde in ethanol.

-

Add catalytic acetic acid.[4]

-

Reflux for 4–6 hours.

-

Cool to RT. The Schiff base usually crystallizes out. Filter and wash with cold ethanol.[4]

Analytical Data & Quality Control

A self-validating protocol requires matching analytical data.

| Parameter | Specification | Diagnostic Signal |

| Appearance | White crystalline solid | - |

| Melting Point | 180–182°C (Parent Scaffold) | Sharp range indicates purity. |

| IR Spectroscopy | Primary Amine ( | Doublet at 3300–3100 cm |

| IR Spectroscopy | Oxadiazole Ring | C=N stretch at ~1610–1620 cm |

| 1H NMR | tert-Butyl Group | Strong singlet at |

| 1H NMR | Amine Protons | Broad singlet at |

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Yield in Cyclization

-

Cause: Hydrolysis of CNBr before reaction or insufficient base.

-

Solution: Ensure CNBr is fresh (white crystals, not yellow/brown). Use a slight excess (1.1 eq) of

. Do not use strong bases like NaOH during the reaction as they can hydrolyze the CNBr or the amide bond.

Issue 2: Formation of Thiadiazole Impurity

-

Cause: This protocol avoids sulfur reagents, so thiadiazole formation is impossible unless you substituted reagents.

-

Validation: If you used the thiosemicarbazide route (not recommended here), check MS. Oxadiazole Mass = Thiadiazole Mass - 16 amu.

Issue 3: Product Solubility

-

Insight: The tert-butyl group makes the product surprisingly soluble in organic solvents (DCM, EtOAc) but insoluble in water. Do not discard the organic layer during extraction!

References

-

Core Synthesis: J. Chem. Rev., 2022, 4(3), 255-271.[5] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities."

-

CNBr Methodology: Indian Journal of Chemistry, Vol 42B, 2003, 900-904. "Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives."

-

Biological Context: Med. Chem., 2022, 18(5), 558-573. "Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole... as Potential Anticancer Agents."

-

General Protocol: Organic Chemistry Portal, "Synthesis of 1,3,4-oxadiazoles."

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jchemrev.com [jchemrev.com]

Procedure for converting 2-tert-butyl-1,3,4-oxadiazol-5-one to 5-chloro derivative

Application Note: Deoxygenative Chlorination of 2-tert-Butyl-1,3,4-oxadiazol-5-one

Executive Summary

The 1,3,4-oxadiazole scaffold is a highly privileged motif in drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides. Functionalizing this core—particularly via halogenation—unlocks advanced intermediates for cross-coupling and nucleophilic aromatic substitution (

Mechanistic Insights: The Causality of Reagent Selection

In the solid state, 2-tert-butyl-1,3,4-oxadiazol-5-one exists predominantly in its lactam (oxadiazolone) form. However, in solution, it undergoes tautomerization to the lactim (hydroxy) form, which serves as the reactive species for electrophilic activation.

To drive the substitution, this protocol utilizes phosphorus oxychloride (

The bulky tert-butyl group at C2 provides critical steric shielding, completely suppressing undesired side reactions and ensuring absolute regioselectivity. The resilience of the oxadiazole core under these harsh chlorinating conditions has been well-documented in[2].

Experimental Methodology: A Self-Validating Protocol

A protocol is only as reliable as its internal validation mechanisms. This workflow is designed with built-in analytical checkpoints to ensure process integrity from activation to isolation.

Table 1: Stoichiometry and Reagent Equivalents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 2-tert-butyl-1,3,4-oxadiazol-5-one | 142.16 | 1.0 | 10.0 g | Starting Material |

| Phosphorus oxychloride ( | 153.33 | 3.0 | 19.6 mL | Reagent / Solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 | 0.54 mL | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Extraction Solvent |

Step-by-Step Procedure

Step 1: System Assembly & Activation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

) to exclude ambient moisture. -

Charge the flask with 2-tert-butyl-1,3,4-oxadiazol-5-one (10.0 g, 70.3 mmol).

-

Causality Check: Ensure the system is completely dry;

reacts violently with water, which would prematurely consume the reagent and generate corrosive HCl gas.

Step 2: Reagent Addition

-

Add

(19.6 mL, 211 mmol) to the flask at room temperature. The starting material will form a slurry. -

Add DMF (0.54 mL, 7.0 mmol) dropwise.

-

Self-Validation Checkpoint 1: A mild exotherm and the rapid dissolution of the slurry into a homogeneous solution upon DMF addition visually validates the formation of the active Vilsmeier complex.

Step 3: Thermal Deoxychlorination

-

Heat the reaction mixture to 95 °C using a heating block. Maintain reflux for 3 hours.

-

Self-Validation Checkpoint 2 (IPC): After 2.5 hours, withdraw a 10 µL aliquot, quench in 1 mL of saturated

, and extract with 1 mL ethyl acetate. Perform TLC (20% EtOAc/Hexanes). The complete disappearance of the low-Rf starting material and the emergence of a high-Rf UV-active spot confirms full conversion, aligning with standards in[3].

Step 4: Controlled Quenching

-

Cool the reaction mixture to room temperature.

-

Critical Step: Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker containing 200 g of crushed ice.

-

Causality: The massive excess of ice acts as a thermal sink. Controlling the exotherm prevents the localized boiling of water, which would hydrolyze the highly reactive 5-chloro product back into the starting oxadiazolone.

Step 5: Extraction and Purification

-

Transfer the quenched aqueous mixture to a separatory funnel. Extract with DCM (3 × 50 mL).

-

Wash the combined organic layers with cold saturated aqueous

(50 mL) followed by brine (50 mL). -

Self-Validation Checkpoint 3: Test the pH of the final aqueous wash. A pH of ~7-8 ensures all acidic phosphorus byproducts have been neutralized, preventing acid-catalyzed degradation during concentration.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude oil via short-path vacuum distillation to afford 2-tert-butyl-5-chloro-1,3,4-oxadiazole as a clear liquid.

Data Presentation & Optimization

Table 2: Troubleshooting and Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Incomplete conversion (TLC) | Loss of | Ensure reflux condenser is efficient; verify heating block temperature is strictly ≥95 °C. |

| Product degradation | Exothermic hydrolysis during quench | Quench dropwise over a larger excess of crushed ice; maintain internal temperature <10 °C. |

| Emulsion during extraction | Insoluble phosphorus salts | Filter the biphasic mixture through a Celite pad prior to phase separation. |

Process Visualization

Process workflow for the conversion of 2-tert-butyl-1,3,4-oxadiazol-5-one to its 5-chloro derivative.

References

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles RSC Advances (2023). URL:[Link]

-

Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Arabian Journal of Chemistry (2022). URL:[Link]

-

Deaminative chlorination of aminoheterocycles Nature Chemistry (2021). URL:[Link]

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols: Cysteine-Selective Bioconjugation Utilizing 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole

Authored by: Your Senior Application Scientist

Introduction: Addressing the Challenge of Site-Specific Protein Modification

The precise, covalent modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and tools for fundamental biological research.[1] Among the canonical amino acids, cysteine, with its uniquely nucleophilic thiol side chain and low natural abundance, presents an ideal target for achieving site-specific bioconjugation.[2][3][4] This selectivity allows for the construction of homogenous bioconjugates with well-defined stoichiometry and preserved protein function. A variety of electrophilic reagents have been developed to target cysteine residues, each with its own set of advantages and limitations.[2][5] Here, we introduce 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole as a promising reagent for the selective modification of cysteine residues in proteins and peptides. The electron-deficient nature of the 1,3,4-oxadiazole ring system, further activated by the chloro leaving group, renders it susceptible to nucleophilic aromatic substitution (SNAr) by the thiolate anion of cysteine.[6][7] The tert-butyl group provides steric bulk, which can enhance selectivity and modulate the reactivity of the reagent. This document provides a comprehensive guide to the principles and protocols for using 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole in bioconjugation applications.

Mechanism of Action: Nucleophilic Aromatic Substitution on the Oxadiazole Core

The bioconjugation reaction with 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are as follows:

-

Deprotonation of Cysteine: Under mildly basic conditions (typically pH 7.0-8.0), the thiol group of the cysteine side chain (pKa ~8.3) is partially deprotonated to form the more nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the chlorine on the oxadiazole ring. The electron-withdrawing nature of the nitrogen atoms in the oxadiazole ring stabilizes the resulting Meisenheimer-like intermediate.

-